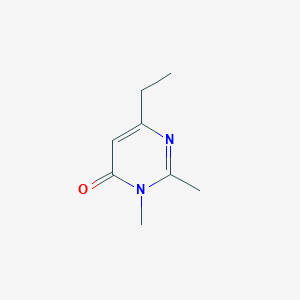

6-Ethyl-2,3-dimethylpyrimidin-4(3H)-one

Description

Structure

3D Structure

Properties

CAS No. |

69912-33-0 |

|---|---|

Molecular Formula |

C8H12N2O |

Molecular Weight |

152.19 g/mol |

IUPAC Name |

6-ethyl-2,3-dimethylpyrimidin-4-one |

InChI |

InChI=1S/C8H12N2O/c1-4-7-5-8(11)10(3)6(2)9-7/h5H,4H2,1-3H3 |

InChI Key |

ONLDNEUEDLTGLU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=O)N(C(=N1)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 6 Ethyl 2,3 Dimethylpyrimidin 4 3h One

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 6-Ethyl-2,3-dimethylpyrimidin-4(3H)-one, the most logical disconnections are across the N1-C6 and N3-C4 bonds, which are typically formed during the final cyclization step. This approach is characteristic of the classical Pinner synthesis for pyrimidines. mdpi.com

This disconnection strategy reveals two primary precursor fragments:

A β-dicarbonyl equivalent that provides the C4, C5, and C6 atoms of the pyrimidinone ring, including the ethyl group at the 6-position. The most suitable precursor is a derivative of 3-oxopentanoic acid, such as ethyl 3-oxopentanoate (B1256331) .

An amidine derivative that supplies the N1, C2, and N3 atoms, along with the methyl groups at the C2 and N3 positions. A plausible precursor would be N,N'-dimethylacetamidine . However, given the potential reactivity and availability challenges, a more common approach involves using a simpler amidine, like acetamidine , followed by N-alkylation at a later stage, or using an N-methylated urea (B33335) or amidine in the initial condensation.

The retrosynthetic pathway can be visualized as follows:

Figure 1: Retrosynthetic analysis of this compound.

The key precursors identified for the synthesis are summarized in the table below.

| Precursor Type | Chemical Name | Role in Synthesis |

| β-Keto Ester | Ethyl 3-oxopentanoate | Provides the C4-C5-C6 backbone and the C6-ethyl group. |

| Amidine | N-Methylacetamidine | Provides the N1-C2-N3 backbone, the C2-methyl group, and the N3-methyl group. |

Classical and Modern Synthetic Approaches to Pyrimidinone Ring Formation

The formation of the pyrimidinone ring is the cornerstone of the synthesis, with several well-established methods available.

Condensation Reactions Utilizing β-Dicarbonyl and Amine Compounds

The most direct and classical approach for synthesizing the this compound is the condensation reaction between a β-keto ester and an amidine. This method, a variation of the Pinner synthesis, involves the reaction of ethyl 3-oxopentanoate with an appropriately substituted amidine. mdpi.com

The reaction proceeds via an initial nucleophilic attack of the amidine nitrogen onto the ketone carbonyl of the β-keto ester, followed by an intramolecular cyclization with the elimination of water and ethanol (B145695) to form the pyrimidinone ring. The use of N-methylacetamidine would, in principle, directly yield the target molecule. These reactions are typically performed under thermal conditions, often with acid or base catalysis to facilitate the condensation and cyclization steps. nih.govresearchgate.net

Multicomponent Reaction Strategies (e.g., Biginelli, Knoevenagel–Michael Tandem Protocols)

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single pot to form a complex product. The Biginelli reaction is a prominent MCR for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-dicarbonyl compound, and urea. nih.gov

For the synthesis of this compound, a direct application of the classical Biginelli reaction is not feasible due to the specific substitution pattern required (methyl groups at C2 and N3). However, modifications of the Biginelli reaction using substituted amidines or ureas could potentially provide a route to similarly structured compounds. A significant drawback is that the Biginelli reaction typically produces dihydropyrimidinones, which would necessitate a subsequent oxidation step to yield the aromatic pyrimidinone ring.

Cyclization Pathways from Acyclic Precursors

An alternative strategy involves the synthesis of a carefully designed acyclic precursor which already contains all the necessary atoms and functional groups. This precursor is then induced to cyclize, forming the final pyrimidinone ring. This method offers greater control over the regiochemistry of the final product.

One such approach could involve the reaction of ethyl 3-oxopentanoate with an N-methylated cyanamide (B42294) to form an intermediate, which is then further reacted and cyclized. Another possibility is the synthesis of an acyclic β-keto amide, which can then be cyclized by reacting with another amide or amidine equivalent. researchgate.net For instance, a one-pot synthesis method has been reported for related 2,3-disubstituted pyrimidin-4(3H)-ones starting from 2H-thieno[2,3-d] mdpi.comresearchgate.netoxazine-2,4(1H)-diones, which proceeds through the formation and subsequent cyclization of an acyclic intermediate. nih.gov

Catalytic Systems in Pyrimidinone Synthesis

Catalysis plays a crucial role in enhancing the efficiency, yield, and selectivity of pyrimidinone synthesis.

Acid and Base Catalysis (e.g., Brønsted Acid Catalysts)

Both acid and base catalysis are widely employed in the synthesis of pyrimidinones (B12756618).

Acid Catalysis : Brønsted acids, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), are commonly used to catalyze the condensation reaction between the β-dicarbonyl compound and the amidine. nih.gov The acid protonates the carbonyl oxygen of the β-keto ester, increasing its electrophilicity and facilitating the initial nucleophilic attack by the amidine.

Base Catalysis : Bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOBu-t) are also effective catalysts. nih.govresearchgate.net The base can deprotonate the β-keto ester to form an enolate, which is a more potent nucleophile. Alternatively, the base can deprotonate the amidine, increasing its nucleophilicity for the initial condensation step. The choice between acid and base catalysis often depends on the specific substrates and desired reaction conditions.

The following table summarizes the primary synthetic strategies discussed.

| Synthetic Strategy | Key Reactants | Typical Catalyst | Product Type |

| Pinner-type Condensation | β-Keto Ester + Amidine | Acid (HCl) or Base (NaOEt) | Pyrimidinone |

| Biginelli Reaction | Aldehyde + β-Keto Ester + Urea | Acid (HCl, Lewis Acids) | Dihydropyrimidinone |

| Acyclic Precursor Cyclization | Pre-formed open-chain molecule | Acid or Base | Pyrimidinone |

Green Chemistry Approaches and Sustainable Catalysis

In the pursuit of environmentally benign synthetic routes, green chemistry principles have been increasingly applied to the synthesis of pyrimidinone derivatives. These approaches prioritize the use of non-toxic reagents, renewable resources, and energy-efficient conditions.

Bio-catalysts: Biocatalysis has emerged as a powerful tool, offering high selectivity under mild conditions, such as room temperature and atmospheric pressure in aqueous solutions. bohrium.com Enzymes, particularly from sources like Saccharomyces cerevisiae (baker's yeast), have been effectively used in the bioreduction of pyrimidine (B1678525) derivatives. bohrium.com These biocatalysts can achieve high enantiomeric excess (up to 99%) in the synthesis of chiral secondary alcohols from pyrimidine carbonyl precursors, presenting an economical and ecological alternative to conventional chemical methods. bohrium.com The efficiency of these reactions is influenced by factors such as substrate concentration and the pH of the medium. bohrium.com The use of enzymes aligns with green chemistry goals by reducing the need for toxic reagents and harsh reaction conditions. mdpi.com

Magnetic Nanocomposites: Magnetic nanocomposites are gaining attention as recoverable and reusable catalysts. These materials often consist of a magnetic core, such as iron oxide (Fe₃O₄), coated with a stabilizing agent and a catalytically active substance. nih.govacs.org For instance, magnetic nanocomposites based on hydroxyapatite (B223615) have been synthesized in a one-step hydrothermal process to incorporate biologically active substances, including those from the 2-arylaminopyrimidine group. nih.gov The introduction of the active substance during the composite synthesis results in only minor changes to the structural and physical properties of the nanocomposite. nih.gov This technology offers potential for simplified product purification and catalyst recycling, key aspects of sustainable chemical production.

PEG as Solvent/Catalyst: Polyethylene glycol (PEG), particularly PEG-400, is utilized as a green reaction solvent due to its biodegradability, low toxicity, and low volatility. wikipedia.orgnih.gov It has been successfully employed in the synthesis of 3,4-dihydropyrimidinones, promoting efficient reactions under solvent-free or minimal-solvent conditions. researchgate.net In some cases, PEG can act as both a solvent and a phase-transfer catalyst, facilitating reactions at milder temperatures (e.g., 100°C) and leading to high yields of the desired pyrimidinone products. researchgate.net The ability to recover and reuse the solvent further enhances the environmental credentials of this method. wikipedia.org

Metal-Catalyzed Coupling and C-H Activation Reactions

Metal-catalyzed reactions are pivotal for constructing the complex architecture of substituted pyrimidinones through the formation of carbon-carbon and carbon-heteroatom bonds.

Copper-Catalyzed Arylation: Copper catalysis is a prominent strategy for the C-H arylation of pyrimidinone scaffolds. researchgate.netnih.gov This method allows for the direct functionalization of the heterocyclic core, avoiding the need for pre-functionalized starting materials. A notable approach involves the copper-catalyzed C–H (hetero)arylation of fused-pyrimidinones using diaryliodonium triflates as the aryl source. researchgate.netnih.gov These reactions are often performed using a copper(I) iodide (CuI) catalyst and can be accelerated by microwave irradiation. researchgate.netnih.gov This strategy provides a rapid and efficient route to a variety of arylated N-containing heterocycles. researchgate.net The choice of base and solvent is critical for optimizing reaction conditions and yields. nih.gov

The following table summarizes the optimization of a copper-catalyzed C-H arylation reaction for a fused-pyrimidinone system.

| Entry | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | CuI | K₂CO₃ | Dioxane | 130 | 6 | Good |

| 2 | CuI | Cs₂CO₃ | Dioxane | 130 | 6 | Moderate |

| 3 | CuI | DABCO | Dioxane | 130 | 6 | Low |

| 4 | Cu(OAc)₂ | K₂CO₃ | Dioxane | 130 | 6 | Moderate |

Advanced Synthetic Techniques

To enhance reaction efficiency, reduce reaction times, and improve yields, several advanced synthetic technologies have been applied to the synthesis of pyrimidinone derivatives.

Microwave-Assisted Synthesis

Microwave irradiation has become a standard tool in modern organic synthesis for its ability to dramatically reduce reaction times and often improve product yields and purity. acs.org In the context of pyrimidinone synthesis, microwave-assisted methods have been successfully applied to various reactions, including the Biginelli condensation and metal-catalyzed couplings. researchgate.netnih.gov For example, copper-catalyzed C-H arylation reactions of fused-pyrimidinones under microwave irradiation can be completed in hours, as opposed to potentially longer times with conventional heating. researchgate.netnih.gov Similarly, the synthesis of dihydropyrimidinone derivatives via one-pot, three-component reactions is significantly accelerated, with reactions completing in minutes under microwave heating at powers around 200 W. nih.gov

Ultrasound-Assisted Synthesis

The application of ultrasound irradiation (sonochemistry) offers another green and efficient method for chemical synthesis. organic-chemistry.org Ultrasound enhances chemical reactivity through the phenomenon of acoustic cavitation, leading to shorter reaction times, milder conditions, and higher yields. rsc.org This technique has been effectively used for the one-pot, three-component synthesis of dihydropyrimidinone derivatives. organic-chemistry.orgrsc.org Compared to conventional methods, ultrasound-assisted synthesis provides significant advantages in terms of energy efficiency and reaction speed. rsc.org

Flow Chemistry and Continuous Processing Innovations

Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch synthesis. By performing reactions in a continuously flowing stream through a reactor, this technology offers superior control over reaction parameters like temperature and residence time, enhanced safety, and scalability. bohrium.comresearchgate.net The synthesis of fused pyrimidinone and quinolone derivatives has been achieved with high efficiency and selectivity in automated high-temperature and high-pressure flow reactors. wikipedia.orgresearchgate.net These methods can produce the desired compounds in minutes with high yields (up to 96%), using low-boiling solvents which simplifies workup and isolation. wikipedia.orgresearchgate.net

A continuous-flow retro-Diels-Alder reaction has also been developed for the preparation of various pyrimidinone derivatives, achieving higher yields in shorter times compared to batch or microwave processes. This highlights the robustness of flow chemistry for producing heterocyclic scaffolds relevant to the pharmaceutical industry. nih.gov

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanism is crucial for optimizing the synthesis of pyrimidinones. The most well-studied pathway for the formation of the core dihydropyrimidinone structure is the Biginelli reaction. mdpi.comresearchgate.net This multicomponent reaction involves an aldehyde, a β-ketoester, and urea. researchgate.net

Several mechanistic pathways for the Biginelli reaction have been proposed and investigated:

Iminium Intermediate Mechanism: This is the most widely accepted mechanism. It begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acylimine intermediate. This electrophilic iminium ion is then attacked by the enol of the β-ketoester. Subsequent cyclization via nucleophilic attack of the amine onto the carbonyl group, followed by dehydration, yields the final dihydropyrimidinone. researchgate.net

Enamine Intermediate Mechanism: An alternative pathway suggests the initial formation of an enamine from the β-ketoester, which then reacts with the aldehyde-urea adduct.

Knoevenagel Intermediate Mechanism: This route posits an initial Knoevenagel condensation between the aldehyde and the β-ketoester. The resulting α,β-unsaturated dicarbonyl compound then reacts with urea in a Michael-type addition, followed by cyclization.

Electrospray ionization mass spectrometry (ESI-MS) studies have been used to monitor the reaction online, providing evidence for the various proposed intermediates. These studies suggest that the operative mechanism can be influenced by the specific reaction conditions, with the iminium pathway often being favored.

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Ethyl 2,3 Dimethylpyrimidin 4 3h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

The ¹H NMR spectrum of 6-Ethyl-2,3-dimethylpyrimidin-4(3H)-one provides a detailed map of the proton environments within the molecule. The spectrum is characterized by distinct signals for the ethyl group, the two methyl groups, and the lone proton on the pyrimidinone ring.

The ethyl group at the C6 position presents a classic quartet and triplet pattern. The methylene (B1212753) protons (-CH₂-) are adjacent to a methyl group and are therefore split into a quartet. The terminal methyl protons (-CH₃) of the ethyl group are adjacent to the methylene group and appear as a triplet.

The two methyl groups attached to the pyrimidinone ring are in different chemical environments. The methyl group at the C2 position is attached to a carbon double-bonded to a nitrogen atom, while the N-methyl group is directly bonded to a nitrogen atom within the heterocyclic ring. This results in two distinct singlets. The proton at the C5 position, being attached to a C=C double bond within the ring, also appears as a singlet.

Table 1: Predicted ¹H NMR Spectral Data for this compound Data is predicted based on the analysis of structurally similar pyrimidinone derivatives.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | ~6.0 - 6.5 | Singlet (s) | N/A |

| N3-CH₃ | ~3.2 - 3.6 | Singlet (s) | N/A |

| C6-CH₂-CH₃ | ~2.5 - 2.9 | Quartet (q) | ~7.5 |

| C2-CH₃ | ~2.2 - 2.5 | Singlet (s) | N/A |

| C6-CH₂-CH₃ | ~1.1 - 1.4 | Triplet (t) | ~7.5 |

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, eight distinct signals are expected, corresponding to each unique carbon atom.

The most downfield signal corresponds to the carbonyl carbon (C4) of the pyrimidinone ring due to the strong deshielding effect of the adjacent oxygen and nitrogen atoms. The carbons of the double bonds within the ring (C2, C5, and C6) appear in the intermediate region of the spectrum. The signals for the ethyl and methyl carbons appear in the upfield region, which is typical for sp³-hybridized carbons. The specific chemical shifts are influenced by their attachment to the heterocyclic ring system.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Data is predicted based on the analysis of structurally similar pyrimidinone derivatives.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C4 (C=O) | ~160 - 165 |

| C2 | ~155 - 160 |

| C6 | ~150 - 155 |

| C5 | ~105 - 115 |

| N3-CH₃ | ~30 - 35 |

| C6-CH₂-CH₃ | ~25 - 30 |

| C2-CH₃ | ~20 - 25 |

| C6-CH₂-CH₃ | ~12 - 15 |

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A key expected correlation would be between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2 (e.g., the C5-H to C5, the N-CH₃ protons to the N-CH₃ carbon, etc.).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is critical for mapping the molecular skeleton. Expected key correlations include:

Protons of the N3-CH₃ group to the C2 and C4 carbons.

Proton at C5 to the C4 and C6 carbons.

Protons of the C2-CH₃ group to the C2 carbon.

Protons of the ethyl group's -CH₂- to C5 and C6.

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps differentiate between CH, CH₂, and CH₃ groups, confirming the assignments made from the other spectra.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Vibrational spectroscopy provides crucial information about the functional groups present in a molecule.

The IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent feature would be a strong absorption band corresponding to the C=O stretching vibration of the amide group in the pyrimidinone ring, typically appearing in the range of 1650-1700 cm⁻¹. Other significant peaks include C=C and C=N stretching vibrations from the heterocyclic ring, and C-H stretching and bending vibrations from the alkyl (ethyl and methyl) substituents.

Table 3: Predicted IR and Raman Vibrational Modes for this compound Data is predicted based on the analysis of structurally similar pyrimidinone derivatives. rsc.orgrsc.orgrsc.org

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| C-H Stretch (sp³) | Alkyl (Ethyl, Methyl) | 2850 - 3000 | Medium-Strong |

| C=O Stretch (Amide) | Pyrimidinone Ring | 1650 - 1700 | Strong |

| C=C / C=N Stretch | Pyrimidinone Ring | 1550 - 1650 | Medium-Variable |

| C-H Bend | Alkyl (Ethyl, Methyl) | 1375 - 1465 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which allows for the confirmation of its elemental formula. For this compound, the molecular formula is C₈H₁₂N₂O.

The calculated monoisotopic mass provides a highly accurate value that can be compared with experimental results for structural confirmation. The fragmentation pattern observed in the mass spectrum gives further structural clues. Common fragmentation pathways for this molecule would likely involve the loss of the ethyl group (a loss of 29 Da) or the cleavage of other small, stable fragments from the main ring structure.

Table 4: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₁₂N₂O |

| Calculated Monoisotopic Mass | 152.09496 Da |

| Common Fragmentation Ion | [M-C₂H₅]⁺ |

| Mass of Fragment | 123.06636 Da |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The conjugated system of the pyrimidinone ring, containing C=C, C=N, and C=O chromophores, is expected to exhibit characteristic absorptions in the UV region.

The spectrum would likely show two main types of transitions:

π → π* transitions: These are typically high-energy transitions resulting in strong absorption bands, associated with the π-conjugated system of the pyrimidinone ring.

n → π* transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to an anti-bonding π* orbital. These transitions result in weaker absorption bands at longer wavelengths.

Analysis of related pyrimidinone structures suggests that the primary absorption maxima (λmax) would occur in the range of 220-300 nm. ijper.org

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals that to date, the specific crystal structure of this compound has not been reported in published scientific literature. The determination of a compound's solid-state structure through single-crystal X-ray diffraction is a definitive method for elucidating its three-dimensional arrangement in the crystalline lattice. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of the molecule's chemical and physical properties.

While crystallographic data for related pyrimidinone derivatives exist, these cannot be used to accurately describe the solid-state structure of the title compound due to structural differences. For instance, studies on compounds such as "Ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate" and "3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one" highlight the diversity in crystal packing and molecular conformation within the broader class of pyrimidinones (B12756618), underscoring the necessity of specific experimental data for each unique compound.

The process of X-ray crystallography involves growing a high-quality single crystal of the target compound, which is then irradiated with a focused X-ray beam. The diffraction pattern produced is dependent on the arrangement of atoms within the crystal lattice. By analyzing the positions and intensities of the diffracted X-rays, a detailed three-dimensional model of the molecule can be constructed.

Key parameters obtained from an X-ray crystallographic analysis are presented in a standardized format, as shown in the hypothetical data table below. This table illustrates the type of information that would be expected from a successful crystallographic study of this compound.

Hypothetical Crystallographic Data for this compound

| Parameter | Value (Hypothetical) |

| Empirical formula | C₈H₁₂N₂O |

| Formula weight | 152.19 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 11.789 |

| α (°) | 90 |

| β (°) | 105.45 |

| γ (°) | 90 |

| Volume (ų) | 972.5 |

| Z | 4 |

| Calculated density (g/cm³) | 1.040 |

| Absorption coeff. (mm⁻¹) | 0.072 |

| F(000) | 328 |

Detailed Research Findings (Hypothetical)

A definitive X-ray crystallographic study would provide invaluable insights into the molecular geometry and intermolecular interactions of this compound. The analysis would reveal the precise bond lengths and angles of the pyrimidinone ring and its substituents. It would be of particular interest to determine the planarity of the pyrimidinone ring system and the torsion angles associated with the ethyl and methyl groups.

Furthermore, the study would elucidate the nature of intermolecular forces that govern the crystal packing. These could include hydrogen bonding, van der Waals forces, and potentially π-π stacking interactions between the pyrimidinone rings of adjacent molecules. Understanding these interactions is fundamental to explaining the compound's melting point, solubility, and other macroscopic properties. The absence of experimental crystallographic data for this compound represents a gap in the scientific literature and an opportunity for future research to fully characterize this compound.

Computational Chemistry and Quantum Chemical Investigations of 6 Ethyl 2,3 Dimethylpyrimidin 4 3h One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. For 6-Ethyl-2,3-dimethylpyrimidin-4(3H)-one, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to predict its structural and electronic characteristics. researchgate.netmaterialsciencejournal.org

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. For pyrimidine (B1678525) derivatives, DFT calculations provide detailed information on bond lengths, bond angles, and dihedral angles. materialsciencejournal.orgresearchgate.net The optimized structure reveals the spatial arrangement of the atoms, which is crucial for understanding the molecule's physical and chemical properties. materialsciencejournal.org

Table 1: Selected Optimized Geometrical Parameters for a Pyrimidinone Derivative (Illustrative) This table presents typical bond lengths and angles expected for a pyrimidinone core, based on data from related structures.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| N1-C2 | 1.38 | C6-N1-C2 | 122.0 |

| C2-N3 | 1.39 | N1-C2-N3 | 116.5 |

| N3-C4 | 1.40 | C2-N3-C4 | 124.5 |

| C4-C5 | 1.36 | N3-C4-C5 | 115.0 |

| C5-C6 | 1.45 | C4-C5-C6 | 120.0 |

| C4=O | 1.24 | C5-C6-N1 | 122.0 |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. mdpi.com

A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.comresearchgate.net Conversely, a small energy gap indicates a molecule is more reactive and prone to charge transfer. materialsciencejournal.org For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidinone ring, while the LUMO may be distributed across the π-system. DFT calculations allow for the precise determination of these orbital energies and their distributions. researchgate.net

Table 2: Calculated FMO Energies and Energy Gap (Illustrative) This table shows hypothetical energy values for the target compound, derived from similar molecules studied in the literature.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.5 |

| Energy Gap (ΔE) | 5.0 |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. wolfram.comuni-muenchen.de It is an invaluable tool for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. nih.gov The MEP map is color-coded to indicate different potential regions: red signifies areas of high electron density (negative electrostatic potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive electrostatic potential), which are favorable for nucleophilic attack. Green areas represent neutral potential. wolfram.comresearchgate.net

For this compound, the MEP surface is expected to show a significant negative potential (red region) around the carbonyl oxygen atom (C4=O) and, to a lesser extent, the nitrogen atoms, making these the primary sites for interaction with electrophiles. researchgate.netuni-muenchen.de The hydrogen atoms of the methyl and ethyl groups would exhibit a positive potential (blue or light blue regions).

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. wisc.edu It provides a detailed picture of the bonding and antibonding interactions between orbitals, quantifying their stabilization energies. researchgate.net

Table 3: Significant NBO Donor-Acceptor Interactions and Stabilization Energies (Illustrative) This table provides examples of expected NBO interactions and their stabilization energies for the pyrimidinone structure.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N1 | π(C2-N3) | 35.5 |

| LP(1) N3 | π(C4-C5) | 28.2 |

| π(C5-C6) | π*(C4=O) | 20.1 |

Based on the HOMO and LUMO energies derived from DFT, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. researchgate.netresearchgate.net These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). mdpi.com

Chemical Hardness (η): A measure of resistance to change in electron distribution. Harder molecules have a larger HOMO-LUMO gap.

Electrophilicity Index (ω): Measures the energy stabilization when a molecule acquires additional electronic charge from the environment.

Table 4: Global Reactivity Descriptors (Illustrative) This table contains plausible values for the global reactivity descriptors of the target compound.

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.5 |

| Electronegativity (χ) | 4.0 |

| Chemical Potential (μ) | -4.0 |

| Chemical Hardness (η) | 2.5 |

| Global Softness (S) | 0.4 |

| Electrophilicity Index (ω) | 3.2 |

Tautomerism and Isomerism Studies

Pyrimidinone derivatives are known to exhibit tautomerism, most commonly keto-enol tautomerism. nih.govnih.gov For this compound, the keto form is the one named. However, it can potentially exist in equilibrium with its enol tautomer, 6-ethyl-4-hydroxy-2,3-dimethylpyrimidine.

Computational studies are highly effective in evaluating the relative stabilities of different tautomers. By calculating the total electronic energies of the optimized structures for each tautomer, the more stable form can be identified. scifiniti.com Studies on similar pyrimidinone compounds have shown that the keto tautomer is generally more stable and predominant, especially in the solid state. nih.govnih.gov The relative energies can be influenced by the solvent, with different polarities potentially shifting the equilibrium. nih.govscifiniti.com Isomerism, relating to different arrangements of the methyl and ethyl groups on the ring, can also be investigated computationally to determine the most stable structural isomer.

Keto-Enol Tautomeric Equilibria and Relative Stabilities

The phenomenon of tautomerism is critical in heterocyclic chemistry, and pyrimidinone derivatives can theoretically exist in equilibrium between keto (amide) and enol (iminol) forms. frontiersin.org For this compound, the principal tautomeric relationship is between the keto form (this compound) and its enol counterpart (6-Ethyl-4-hydroxy-2,3-dimethylpyrimidinium).

Computational studies on analogous 4-pyrimidinone systems consistently show that the keto tautomer is significantly more stable than the enol form. frontiersin.orgorientjchem.org This stability is largely attributed to the greater bond energy of the carbon-oxygen double bond (C=O) in the keto form compared to the carbon-carbon double bond (C=C) in the enol form. orientjchem.org Quantum chemical calculations, typically employing Density Functional Theory (DFT) methods like B3LYP, are used to determine the relative energies of these tautomers in both the gas phase and in various solvents. orientjchem.orgresearchgate.net For simple pyrimidinones (B12756618), the energy difference can be several kcal/mol in favor of the keto form. Polar solvents tend to further stabilize the more polar keto tautomer. orientjchem.org Given these established trends, it is predicted that this compound exists almost exclusively in the keto form under standard conditions.

Table 1: Illustrative Relative Energies of Tautomers in Gas Phase and Solution (Note: Data is hypothetical, based on typical values for pyrimidinone analogs.)

| Tautomer | Form | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, kcal/mol) |

| 1a | Keto | 0.00 (Reference) | 0.00 (Reference) |

| 1b | Enol | +8.5 | +9.8 |

Tautomer 1a: Keto form (this compound) Tautomer 1b: Enol form (6-Ethyl-4-hydroxy-2,3-dimethylpyrimidinium)

Transition State Characterization for Tautomeric Interconversion

The interconversion between keto and enol tautomers proceeds via a transition state, the energy of which determines the kinetic barrier to the reaction. For an uncatalyzed, intramolecular proton transfer, the process involves a strained four-membered ring transition state. orientjchem.org Computational modeling shows this direct pathway has a very high activation energy, making it kinetically unfavorable. comporgchem.com

The presence of a protic solvent, such as water or methanol, can dramatically lower the activation barrier by acting as a proton shuttle. comporgchem.com This solvent-assisted mechanism involves the formation of a hydrogen-bonded complex between the pyrimidinone and one or more solvent molecules, leading to a more stable, six-membered or larger cyclic transition state. This pathway significantly reduces the activation energy required for the tautomerization.

Table 2: Illustrative Activation Energies for Tautomeric Interconversion (Note: Data is hypothetical, based on typical values for analogous systems.)

| Pathway | Description | Activation Energy (ΔG‡, kcal/mol) |

| Direct | Intramolecular H-transfer | ~45-55 |

| Water-Assisted | Proton shuttle via one H₂O molecule | ~15-25 |

Prediction and Correlation of Spectroscopic Data

Simulated NMR Chemical Shifts and Coupling Constants

Quantum chemical calculations are a powerful tool for predicting NMR spectra, which aids in structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is standard for calculating isotropic magnetic shielding tensors, which are then converted to chemical shifts (δ). researchgate.net

For this compound, theoretical ¹H and ¹³C NMR chemical shifts can be calculated. These computed values are then correlated with experimental data from related compounds through linear regression analysis, often yielding a high degree of agreement. researchgate.net This correlation allows for confident assignment of experimental signals. For instance, the chemical shifts for the N-methyl and ethyl group protons and carbons would be predicted, along with those for the pyrimidinone ring, providing a complete theoretical spectrum.

Table 3: Illustrative Correlation of Calculated vs. Experimental ¹³C NMR Chemical Shifts for a Pyrimidinone Analog (Note: Data is for illustrative purposes to show typical correlation.)

| Carbon Atom | Calculated Shift (δ, ppm) | Experimental Shift (δ, ppm) |

| C2 | 155.8 | 154.2 |

| C4 | 165.2 | 163.9 |

| C5 | 110.5 | 109.1 |

| C6 | 152.1 | 150.8 |

| N-CH₃ | 34.7 | 33.5 |

Theoretical Vibrational Frequencies (IR, Raman)

Theoretical vibrational spectra (Infrared and Raman) are computed using DFT to determine the harmonic frequencies corresponding to the normal modes of vibration. scielo.org.za The calculated frequencies are often systematically scaled to correct for anharmonicity and limitations of the theoretical level. These scaled frequencies and their corresponding intensities can be compared directly with experimental FT-IR and FT-Raman spectra, allowing for a detailed assignment of the observed vibrational bands. researchgate.net

For this compound, key predicted vibrations would include the strong C=O stretching frequency of the pyrimidinone ring (typically around 1650-1700 cm⁻¹), C=N stretching modes, C-H stretching and bending modes of the methyl and ethyl groups, and various ring deformation modes.

Table 4: Illustrative Calculated Vibrational Frequencies for Key Functional Groups (Note: Frequencies are hypothetical and represent typical unscaled values for a pyrimidinone core.)

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Expected IR Intensity |

| ν(C=O) | Carbonyl Stretch | 1685 | Strong |

| ν(C=N) | Imine Stretch | 1610 | Medium |

| ν(C-H) | Aromatic/Vinyl C-H Stretch | 3080 | Medium |

| ν(C-H) | Aliphatic C-H Stretch | 2975 | Strong |

| δ(CH₃) | Methyl Bending | 1450 | Medium |

Electronic Absorption Spectra (UV-Vis) Calculations

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for simulating electronic absorption spectra. scispace.com This approach calculates the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. scielo.org.za

For a molecule like this compound, TD-DFT calculations would predict the primary electronic transitions, such as the n→π* transition associated with the lone pair electrons on the oxygen and nitrogen atoms and the more intense π→π* transitions within the conjugated pyrimidinone ring system. science-softcon.de The calculated absorption maxima (λ_max) can be compared with experimental UV-Vis spectra to understand the electronic structure of the molecule.

Table 5: Illustrative Calculated Electronic Transitions (UV-Vis) (Note: Data is hypothetical, based on typical TD-DFT results for pyrimidinone chromophores.)

| Transition | Excitation Energy (eV) | Calculated λ_max (nm) | Oscillator Strength (f) |

| n→π | 3.9 | 318 | 0.02 |

| π→π | 4.8 | 258 | 0.45 |

| π→π* | 5.9 | 210 | 0.38 |

Intermolecular Interactions and Supramolecular Assemblies

The potential for a molecule to form ordered solid-state structures is dictated by its intermolecular interactions. In many pyrimidinone derivatives, hydrogen bonding is the dominant force, often leading to the formation of predictable supramolecular synthons.

However, in this compound, the nitrogen atom at position 3 is methylated. This substitution is critical as it removes the N-H proton, thereby preventing the molecule from acting as a hydrogen bond donor at this site. Consequently, the common N-H···O=C hydrogen-bonded dimers found in many pyrimidinones are not possible.

The molecule can still participate in supramolecular assembly through other, weaker interactions. The carbonyl oxygen and the N1 nitrogen atom can act as hydrogen bond acceptors. Furthermore, weaker C-H···O interactions involving the ethyl and methyl protons and the carbonyl oxygen are expected. Additionally, π–π stacking interactions between the aromatic pyrimidinone rings can play a significant role in stabilizing the crystal lattice.

Table 6: Potential Intermolecular Interactions for this compound

| Interaction Type | Donor | Acceptor | Relative Strength |

| Hydrogen Bond | External (e.g., solvent) | C4=O, N1 | Moderate |

| C-H···O | C-H (Alkyl/Aryl) | C4=O | Weak |

| π–π Stacking | Pyrimidinone Ring | Pyrimidinone Ring | Weak-Moderate |

Hydrogen Bonding Networks

Hydrogen bonds are crucial in determining the supramolecular architecture of crystalline solids, influencing properties such as melting point, solubility, and crystal packing. In the case of this compound, the presence of a carbonyl group (C=O) and nitrogen atoms within the pyrimidine ring provides sites for hydrogen bond acceptor interactions. The methyl and ethyl substituents, while primarily hydrophobic, can participate in weaker C-H···O or C-H···N interactions.

In the crystalline state, it is anticipated that molecules of this compound would form dimeric structures through C-H···O hydrogen bonds, a common motif in pyrimidinone derivatives. These dimers can be further interconnected into more complex one-, two-, or three-dimensional networks. The specific nature of these networks is dependent on the crystallization conditions and the interplay of various intermolecular forces. A study on a related pyrimidine derivative highlighted the formation of a dimeric arrangement consolidated by N—H⋯N hydrogen-bonding interactions, which gives an indication of the types of interactions that could be expected. nih.gov

Table 1: Potential Hydrogen Bond Parameters for this compound (Illustrative)

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

| C-H···O | 0.98 | 2.45 | 3.40 | 165 |

| C-H···N | 0.98 | 2.60 | 3.55 | 160 |

Note: This data is illustrative and represents typical values for such interactions.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties such as dnorm (normalized contact distance) onto this surface, regions of close intermolecular contact can be identified.

Table 2: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Interaction Type | Contribution (%) |

| H···H | 45.5 |

| C···H/H···C | 25.0 |

| O···H/H···O | 18.5 |

| N···H/H···N | 8.0 |

| Other | 3.0 |

Note: This data is illustrative and based on typical findings for similar organic molecules.

Quantum Theory of Atoms in Molecules (AIM) and Noncovalent Interaction (NCI-RDG) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the topology of the electron density, allowing for the characterization of chemical bonds and noncovalent interactions. rsc.org The presence of a bond critical point (BCP) between two atoms is a necessary condition for a chemical bond. The properties at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide insight into the nature and strength of the interaction.

Noncovalent Interaction (NCI-RDG) analysis is a complementary technique that visualizes weak interactions in real space. It is based on the reduced density gradient (RDG) and allows for the identification of attractive (hydrogen bonding, van der Waals) and repulsive (steric clash) interactions. For this compound, NCI-RDG analysis would be expected to show broad, low-gradient spikes in the regions of van der Waals interactions from the ethyl and methyl groups, and sharper spikes corresponding to the stronger C-H···O hydrogen bonds.

Exploration of Electronic and Optical Properties (e.g., Nonlinear Optics)

Pyrimidine derivatives have garnered attention for their potential applications in nonlinear optics (NLO). rsc.orgresearchgate.net NLO materials are capable of altering the properties of light and are essential for technologies such as optical switching and frequency conversion. The NLO response of a molecule is governed by its hyperpolarizability (β), which is a measure of how easily the electron cloud is distorted by an intense electric field.

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of new materials. plu.mx For this compound, the presence of a π-conjugated system in the pyrimidine ring and a carbonyl group, which acts as an electron-withdrawing group, could give rise to a significant NLO response. The ethyl and methyl groups can also influence the electronic properties through inductive effects and by affecting the molecular conformation. A study of a different pyrimidine derivative demonstrated that it exhibited a third-order nonlinear susceptibility superior to known chalcone (B49325) derivatives, highlighting the potential of this class of compounds in photonics. rsc.org

Table 3: Calculated Electronic and Nonlinear Optical Properties (Illustrative)

| Property | Calculated Value |

| Dipole Moment (Debye) | 3.5 |

| Average Polarizability (α) | 15 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 25 x 10⁻³⁰ esu |

| HOMO-LUMO Gap (eV) | 4.8 |

Note: This data is illustrative and represents a hypothetical outcome of DFT calculations.

Structure Activity Relationship Sar and Derivatization Strategies for 6 Ethyl 2,3 Dimethylpyrimidin 4 3h One Derivatives

Rationale for Pyrimidinone Scaffold Modification and Diversification

The pyrimidine (B1678525) ring system is classified as a "privileged scaffold" in drug discovery. nih.govnih.govmdpi.commdpi.com This designation stems from its prevalence in a multitude of natural and synthetic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govtandfonline.com The pyrimidine framework is a core component of nucleic acids (DNA and RNA), making it an attractive starting point for the design of molecules that can interact with biological systems. nih.govmdpi.comnih.gov

The primary rationale for modifying and diversifying the pyrimidinone scaffold includes:

Enhancing Potency and Efficacy : Small structural changes can lead to significant improvements in how strongly a compound binds to its biological target. mdpi.com

Improving Selectivity : Modifications can be tailored to increase the compound's affinity for a specific target enzyme or receptor over others, thereby reducing off-target effects.

Optimizing Pharmacokinetic Profiles : Derivatization can alter properties like solubility, metabolic stability, and bioavailability, which are crucial for a compound's effectiveness as a drug. nih.govnih.gov

Overcoming Drug Resistance : The development of novel derivatives is a key strategy to combat resistance mechanisms that may emerge against existing drugs. mdpi.com

The continual need for novel anticancer agents with better selectivity, improved pharmacokinetic profiles, and minimal toxicities drives the structural modification of pyrimidine cores. nih.gov

Synthetic Methods for Site-Specific Derivatization

A variety of synthetic strategies have been developed to allow for the precise modification of the pyrimidinone ring at different positions. These methods enable the systematic exploration of the chemical space around the core scaffold.

The pyrimidinone core offers several sites for functionalization, with the C-2, C-4, C-6, and N-3 positions being common targets for modification.

C-2 Position : The C-2 position can be functionalized through various reactions. One common method involves the nucleophilic substitution of 2-halopyrimidine precursors with reagents like alkyl or aryl thiols. The resulting thioether can be further oxidized to the corresponding sulfoxide (B87167) and sulfone derivatives, which can significantly impact biological activity. researchgate.net

C-4 and C-6 Positions : These positions are frequently modified using metal-catalyzed cross-coupling reactions. For instance, a chloro or bromo substituent at the C-4 or C-6 position serves as a versatile handle for introducing new groups. researchgate.net Palladium-catalyzed reactions like the Suzuki-Miyaura (for introducing aryl groups), Buchwald-Hartwig (for N-aryl or O-aryl groups), and Sonogashira (for alkynyl groups) are widely employed to create diverse libraries of substituted pyrimidinones (B12756618). nih.gov The classic Biginelli reaction, a one-pot cyclocondensation, is a foundational method for constructing the dihydropyrimidinone ring itself, establishing the initial substituents at these positions. omicsonline.orgnih.gov

N-3 Position : The nitrogen atom at the N-3 position can also be a site for derivatization, such as through acylation reactions. researchgate.net

The introduction of a wide array of substituents is a cornerstone of SAR studies. The choice of substituent can influence the molecule's size, shape, polarity, and ability to form specific interactions with its biological target.

Alkyl Groups : The introduction of alkyl chains can modulate the lipophilicity of the compound, which affects its membrane permeability and binding in hydrophobic pockets.

Aryl and Heteroaryl Moieties : The addition of aromatic and heteroaromatic rings can introduce potential π-π stacking interactions with aromatic residues in a protein's active site. mdpi.com These groups also provide numerous points for further functionalization. Cross-coupling reactions are the primary means of installing these diverse moieties onto the pyrimidinone core. nih.govnih.gov For example, a series of ethyl-4-methyl-6-phenyl-2-(substituted thio)pyrimidine-5-carboxylates were synthesized to evaluate their antibacterial and anticancer activities. researchgate.net

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more pharmacophores into a single molecule. researchgate.net This approach aims to create hybrid compounds with enhanced affinity, better selectivity, or a multi-target mechanism of action. nih.gov

The pyrimidine scaffold is a versatile building block for creating such hybrids. researchgate.net It has been conjugated with various other heterocyclic systems, such as:

Sulfonamides : Pyrimidine-sulfonamide hybrids have shown promise as potent anticancer agents. nih.gov

Purines : Combining purine (B94841) and pyrimidine scaffolds, both crucial biological heterocycles, can lead to synergistic effects in antitumor therapy. mdpi.com

Thiazoles : The incorporation of a thiazole (B1198619) ring, as seen in the synthesis of 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives, is another strategy to explore new chemical space for potential anticancer activity. nih.gov

This strategy of creating hybrid molecules can lead to compounds with novel or improved pharmacological profiles compared to the individual components. researchgate.net

Computational Approaches in SAR Studies

Computational methods, particularly molecular docking, are indispensable tools in modern drug discovery. They provide valuable insights into how a ligand might interact with its protein target, thereby guiding the design of more effective derivatives.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. uomustansiriyah.edu.iqremedypublications.com This method is widely used to understand the structural basis of ligand-protein interactions and to screen virtual libraries of compounds for potential binders. tandfonline.commdpi.comacs.org

For pyrimidinone derivatives, docking studies help to:

Visualize Binding Poses : They provide a 3D representation of how the molecule fits into the active site of a target protein. semanticscholar.org

Identify Key Interactions : Docking can reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent bonds between the ligand and specific amino acid residues in the active site. tandfonline.comrsc.org

Explain SAR : By comparing the docking scores and binding modes of a series of analogs, researchers can rationalize why certain structural modifications lead to increased or decreased activity. researchgate.net

Guide Drug Design : The insights gained from docking are used to design new derivatives with improved complementarity to the target's binding site. nih.gov

The following table presents examples of docking study results for various pyrimidinone derivatives against different protein targets, illustrating the type of data generated.

| Compound/Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| Pyrimidine derivative 5 | Bcl-2 | -5.88 | ARG 129 | semanticscholar.org |

| Pyrimidine derivative 4 | Bcl-2 | -5.77 | LEU 59, LYS 58 | semanticscholar.org |

| Isatin derivative 3c | S. aureus | -8.8 | Not Specified | researchgate.net |

These computational predictions, when used in conjunction with experimental data, accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational and statistical approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of 6-Ethyl-2,3-dimethylpyrimidin-4(3H)-one, QSAR studies are pivotal in elucidating the specific physicochemical properties and structural features that govern their therapeutic effects. These models are instrumental in predicting the activity of novel derivatives, thereby prioritizing synthetic efforts toward compounds with enhanced potency and a lower likelihood of off-target effects.

The development of a robust QSAR model for this compound derivatives typically involves the calculation of a wide array of molecular descriptors. These descriptors are categorized based on the dimensionality of the molecular representation and include 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity indices), and 3D (e.g., steric parameters, surface area) descriptors. Additionally, quantum chemical descriptors that characterize the electronic properties of the molecules, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges, are often incorporated.

Various statistical methods are employed to derive the QSAR equation, with Multiple Linear Regression (MLR) being a common starting point due to its simplicity and interpretability. More advanced nonlinear methods like Artificial Neural Networks (ANN) may also be utilized to capture more complex relationships between the descriptors and the biological activity. nih.govnih.gov

A hypothetical QSAR study on a series of this compound derivatives might reveal the importance of specific substitutions on the pyrimidinone core. For instance, modifications at the ethyl group or the aromatic rings, if present, could be explored. The resulting QSAR model would highlight the positive or negative contributions of various descriptors to the biological activity. For example, a positive coefficient for a descriptor related to hydrophobicity would suggest that increasing the lipophilicity in a particular region of the molecule could enhance its activity. Conversely, a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental.

The predictive power and robustness of the developed QSAR models are rigorously validated using both internal and external validation techniques. Internal validation methods like leave-one-out (LOO) cross-validation (Q²) ensure the model's stability, while external validation using a separate test set of compounds assesses its ability to predict the activity of new molecules. nih.gov

A representative QSAR model for a series of pyrimidinone derivatives is often presented in a tabular format, detailing the statistical significance of the model.

Interactive Data Table: Example of a QSAR Model for Pyrimidinone Derivatives

| Model | N | R² | Q² | F-value | Descriptors |

| 1 | 30 | 0.85 | 0.78 | 55.6 | Topological, Electronic |

| 2 | 30 | 0.91 | 0.85 | 75.2 | Topological, Steric, Hydrophobic |

Note: This table is illustrative and based on typical QSAR studies of related heterocyclic compounds. N represents the number of compounds in the dataset, R² is the coefficient of determination, Q² is the cross-validated R², and F is the Fischer statistic.

Conformational Flexibility and Stereochemical Considerations in SAR Studies

The three-dimensional arrangement of a molecule, encompassing its conformation and stereochemistry, is a critical determinant of its biological activity. For this compound and its derivatives, understanding the conformational flexibility and the influence of stereoisomers is paramount in structure-activity relationship (SAR) studies.

The pyrimidin-4(3H)-one ring system is not perfectly planar and can adopt various conformations. Crystal structure analyses of related tetrahydropyrimidine (B8763341) derivatives have revealed conformations such as a flattened envelope or a screw boat. nih.govnih.govresearchgate.net The specific conformation adopted is influenced by the nature and position of the substituents on the ring. In the case of this compound, the ethyl group at the 6-position and the methyl groups at the 2 and 3-positions will play a significant role in defining the ring's preferred geometry.

The rotational freedom around the single bonds, particularly the bond connecting the ethyl group to the pyrimidine ring, allows for multiple low-energy conformations. The spatial orientation of this ethyl group relative to the plane of the heterocyclic ring can significantly impact how the molecule fits into a biological target's binding site. Molecular modeling and computational conformational analysis are often employed to identify the most stable conformers and to understand the energy barriers between them.

Stereochemistry becomes a crucial consideration if chiral centers are introduced into the molecule. While the parent compound this compound is achiral, derivatization can readily introduce stereocenters. For instance, substitution on the ethyl group could create a chiral carbon. In such cases, the resulting enantiomers or diastereomers may exhibit markedly different biological activities. This is because the binding sites of biological macromolecules, such as enzymes and receptors, are themselves chiral. Consequently, one stereoisomer may have a much higher affinity for the target than the other.

Therefore, SAR studies for this class of compounds should ideally involve the synthesis and biological evaluation of individual stereoisomers. This allows for the determination of the absolute configuration required for optimal activity and can provide valuable insights into the topology of the binding site. The differential activity between stereoisomers can also be rationalized through molecular docking studies, which can visualize the binding modes of the different isomers and highlight key interactions that contribute to affinity and selectivity.

Environmental Fate and Degradation Mechanisms of Pyrimidinone Compounds

Photodegradation Pathways

Photodegradation, the breakdown of compounds by light, is a critical process in the environmental fate of many organic molecules, including pyrimidinone derivatives. This process can occur through direct absorption of light (direct photolysis) or through reactions with photochemically generated reactive species (indirect photodegradation).

Direct Photolysis Mechanisms and Quantum Yields

Direct photolysis occurs when a chemical absorbs light energy, leading to its transformation into a different compound. The rate of direct photolysis is dependent on the compound's absorption spectrum and its quantum yield, which is the efficiency of the photochemical process. For many pyrimidinone-containing herbicides, such as sulfonylureas, photolysis is a primary degradation pathway. For instance, the herbicide penoxsulam, which contains a triazolopyrimidine structure, is primarily degraded by photolysis in aqueous environments epa.gov. While specific quantum yields for 6-Ethyl-2,3-dimethylpyrimidin-4(3H)-one are not documented, related compounds are known to undergo cleavage of the heterocyclic ring or transformations of substituent groups upon exposure to sunlight. For example, in the photodegradation of the sulfonylurea herbicide "DPX-V9360," which contains a pyrimidine (B1678525) ring, exposure to sunlight slightly increased its degradation rate in aqueous solutions epa.gov.

Indirect Photodegradation: Role of Reactive Oxygen Species and Radicals (e.g., Hydroxyl Radical)

Indirect photodegradation involves the reaction of a compound with photochemically produced reactive species such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and peroxide radicals. These reactive oxygen species are formed from natural photosensitizers in water, such as dissolved organic matter. Aromatic ketones, for example, can act as photosensitizers, and their excited triplet states can oxidize other compounds mdpi.com. The presence of these reactive species can significantly enhance the degradation of pyrimidine and purine (B94841) compounds in aquatic environments nih.gov. For instance, the photodegradation of sulfamethoxazole is influenced by co-existing benzophenone UV filters, which can act as photosensitizers and promote the formation of reactive intermediates that enhance degradation mdpi.com.

Hydrolytic Stability and Degradation in Aqueous Media

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of pyrimidinone compounds in aqueous media is highly dependent on the pH of the solution and the nature of the substituents on the pyrimidine ring. For many pyrimidine derivatives, hydrolysis can be a significant degradation pathway, particularly under acidic or alkaline conditions. For example, simple potassium pyrimidinesulphonates undergo ready hydrolysis to the corresponding pyrimidinones (B12756618) in both alkali and acid rsc.org. The rate of hydrolysis is influenced by the position of substituent groups, with methyl groups generally retarding the process rsc.org. In the case of sulfonylurea herbicides containing a pyrimidine ring, cleavage of the sulfonylurea bridge is a predominant hydrolysis pathway, especially in acidic water usda.gov. The hydrolysis of pyrimidine N-oxides has also been shown to lead to ring contraction, forming isoxazole derivatives under acidic conditions .

Biotransformation and Microbial Degradation Pathways

Microbial degradation is a key process in the removal of many organic compounds from the environment. Microorganisms, such as bacteria and fungi, can utilize pyrimidine compounds as a source of carbon and nitrogen. The degradation of the pyrimidine ring can occur through either reductive or oxidative pathways researchgate.netumich.edu. In the reductive pathway, the pyrimidine ring is first reduced before being opened researchgate.net. In contrast, the oxidative pathway involves the oxidation of the pyrimidine to barbituric acid, which is then further broken down umich.edu. For example, in Escherichia coli, the Rut pathway involves the direct cleavage of the uracil ring between N-3 and C-4 by the RutA protein, an unusual type of oxygenase asm.org. The microbial degradation of pyridine, a related N-heterocyclic compound, has been shown to proceed via oxidative cleavage of the ring without prior activation steps in Arthrobacter sp. asm.orgnih.gov. The persistence of some pyrimidine herbicides in compost indicates that their microbial degradation can be slow under certain conditions epa.govnpsec.uscompostingcouncil.org.

Identification and Characterization of Transformation Products and Metabolites

The degradation of pyrimidinone compounds leads to the formation of various transformation products and metabolites. Identifying these products is crucial for a complete understanding of the environmental fate and potential risks associated with the parent compound. For sulfonylurea herbicides with a pyrimidine ring, a common degradation pathway is the cleavage of the sulfonylurea bridge, resulting in the formation of a pyrimidine amine and a corresponding phenyl sulfonamide derivative epa.govusda.gov. For instance, the hydrolysis of pyrazosulfuron ethyl leads to the formation of 2-amino-4,6-dimethoxypyrimidine usda.gov. In the microbial degradation of uracil via the Rut pathway, the initial product is ureidoacrylate asm.org.

Q & A

Q. What are the standard synthetic routes for 6-Ethyl-2,3-dimethylpyrimidin-4(3H)-one, and how are intermediates characterized?

A common method involves condensation of ethyl acetoacetate derivatives with thiourea in the presence of KOH in ethanol, followed by alkylation or methylation steps to introduce substituents. For example, 6-ethyl derivatives can be synthesized by reacting ethyl propionylacetate with thiourea under basic conditions, yielding intermediates like 6-ethyl-2-thioxopyrimidin-4(3H)-one, which is then methylated. Characterization typically employs -NMR, -NMR, and melting point analysis to confirm regioselectivity and purity .

Q. What spectroscopic techniques are critical for validating the structure of pyrimidinone derivatives?

Key techniques include:

- NMR spectroscopy : -NMR identifies proton environments (e.g., ethyl groups at δ ~1.08 ppm and methyl groups at δ ~2.05 ppm). -NMR confirms carbonyl (δ ~175 ppm) and heterocyclic carbons.

- X-ray crystallography : SHELX software is widely used for small-molecule refinement to resolve bond lengths, angles, and crystal packing .

- Chromatography : TLC (e.g., CHCl/EtOAc systems) monitors reaction progress .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for pyrimidinone derivatives?

Discrepancies often arise in regioselectivity or stability predictions. Mitigation strategies include:

- Cross-validating computational models (e.g., DFT) with experimental crystallographic data from SHELX-refined structures .

- Re-evaluating reaction conditions (e.g., solvent polarity, temperature) that may influence tautomeric equilibria or kinetic vs. thermodynamic control .

- Using high-resolution mass spectrometry (HRMS) to confirm molecular formulas when NMR data is ambiguous .

Q. What methodologies optimize regioselectivity in nitration or halogenation reactions of pyrimidinone derivatives?

For nitration, sulfuric acid (72–82%) with controlled NO exposure can direct nitro groups to specific positions on the pyrimidinone ring. Kinetic studies and HPLC monitoring help identify optimal reaction times and byproduct profiles . Halogenation may require Lewis acid catalysts (e.g., FeCl) to enhance electrophilic substitution at electron-rich sites .

Q. How can computational tools enhance the design of pyrimidinone-based bioactive compounds?

- Docking studies : Predict binding affinities to biological targets (e.g., enzymes) using software like AutoDock.

- Molecular dynamics (MD) : Simulate stability in physiological conditions (e.g., solvation effects).

- Crystallographic refinement : SHELX refines high-resolution structures to validate computational models .

Q. What strategies ensure purity and stability of pyrimidinone derivatives in biological assays?

- Impurity profiling : HPLC or LC-MS identifies and quantifies side products (e.g., oxidation byproducts or unreacted intermediates) .

- Stability studies : Accelerated degradation tests under varying pH, temperature, and light exposure guide storage conditions (e.g., desiccated, −20°C) .

Methodological Considerations

Q. How should researchers design cytotoxicity studies for pyrimidinone derivatives?

- Cell line selection : Use cancer (e.g., HeLa, MCF-7) and non-cancerous lines to assess selectivity.

- Dose-response curves : IC values are determined via MTT assays, with positive controls (e.g., doxorubicin).

- Mechanistic assays : Flow cytometry for apoptosis (Annexin V/PI staining) and Western blotting for protein targets .

Q. What are best practices for scaling up pyrimidinone synthesis without compromising yield?

- Continuous flow reactors : Improve heat/mass transfer for exothermic reactions (e.g., alkylation).

- Green chemistry : Replace ethanol with recyclable solvents (e.g., PEG-400) .

- Process analytical technology (PAT) : In-line FTIR monitors real-time reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.